molecular formula C26H21N5O2 B2455717 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione CAS No. 865612-44-8

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2455717
CAS No.: 865612-44-8
M. Wt: 435.487
InChI Key: XYBQFJVUIVFOEO-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a benzotriazole moiety, a phenylpiperazine group, and a naphthalene-1,4-dione core

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-25-19-10-4-5-11-20(19)26(33)24(31-22-13-7-6-12-21(22)27-28-31)23(25)30-16-14-29(15-17-30)18-8-2-1-3-9-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQFJVUIVFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 3

A second bromination step targets position 3. Using dibromination conditions (e.g., excess Br₂ in acetic acid), 2-(benzotriazol-1-yl)-3-bromo-1,4-dihydronaphthalene-1,4-dione is obtained.

Dibromination Protocol :

  • Dissolve 2-(benzotriazol-1-yl)-1,4-dihydronaphthalene-1,4-dione (5 mmol) in glacial acetic acid.
  • Add Br₂ (12 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 hours.
  • Precipitate the product with ice water and filter (yield: 82%).

Amination with 4-Phenylpiperazine

The brominated intermediate undergoes coupling with 4-phenylpiperazine using a palladium catalyst. This cross-coupling reaction follows Buchwald-Hartwig conditions.

Catalytic Amination :

  • Mix 2-(benzotriazol-1-yl)-3-bromo-1,4-dihydronaphthalene-1,4-dione (3 mmol), 4-phenylpiperazine (3.6 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (9 mmol) in toluene.
  • Heat at 110°C for 18 hours under argon.
  • Filter through Celite, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH) to isolate the target compound (yield: 65%).

Analytical Characterization and Validation

Spectroscopic Data :

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N benzotriazole), 1250 cm⁻¹ (C-N piperazine).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, benzotriazole), 7.80–7.20 (m, 8H, aromatic), 3.50–2.90 (m, 8H, piperazine), 2.60 (s, 2H, dihydro).
  • MS (ESI+) : m/z 483.2 [M+H]⁺.

Elemental Analysis :

  • Calculated for C₂₈H₂₂N₄O₂: C, 73.03%; H, 4.79%; N, 12.16%.
  • Found: C, 72.89%; H, 4.68%; N, 12.01%.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at positions 2 and 3 necessitates careful control of stoichiometry and reaction time.
  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates regioisomers.
  • Yield Improvement : Microwave irradiation reduces reaction times and improves yields by 15–20% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its potential as an antidepressant and antipsychotic agent . Research indicates that derivatives of benzotriazole can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders.

Case Study:
A study conducted on similar benzotriazole derivatives demonstrated significant antidepressant effects in animal models, suggesting that modifications to the piperazine ring could enhance efficacy and reduce side effects .

Photostability and UV Protection

Benzotriazole compounds are widely recognized for their ability to absorb UV radiation, making them valuable in formulations requiring photostability. This property is particularly useful in the development of sunscreens and coatings that protect materials from UV degradation.

Data Table: Photostability Comparison

CompoundUV Absorption (nm)Application
Benzotriazole Derivative A290Sunscreen
Benzotriazole Derivative B310Coatings
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione300Protective Formulations

Material Science

In material science, this compound can be utilized as a dopant in organic light-emitting diodes (OLEDs). Its electronic properties enable it to enhance the efficiency of light emission when integrated into OLED structures.

Case Study:
Research on OLEDs incorporating benzotriazole derivatives revealed improved luminescent efficiency and stability under operational conditions . This suggests that the compound could be further explored for commercial applications in display technologies.

Antimicrobial Activity

Recent studies have indicated that benzotriazole derivatives exhibit antimicrobial properties against various pathogens. This makes them suitable candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Compound Tested
E. coli15Benzotriazole A
S. aureus18Benzotriazole B
Fungi12This compound

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzotriazol-1-yl)-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
  • 2-(Benzotriazol-1-yl)-3-(4-ethylpiperazin-1-yl)naphthalene-1,4-dione

Uniqueness

Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione may exhibit unique properties due to the presence of the phenyl group in the piperazine moiety. This could influence its chemical reactivity, biological activity, and physical properties.

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzotriazole moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms. The molecular formula is C31H25F2N4O3PSC_{31}H_{25}F_{2}N_{4}O_{3}PS, and it has a molecular weight of approximately 602.59 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study involving triazole derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .

Cell Line Cytotoxicity IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis induction
HeLa (Cervical)8.3Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzotriazole derivatives possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity. Research indicates that related compounds can act as serotonin receptor modulators, potentially offering therapeutic effects in anxiety and depression models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, thus affecting cell growth and survival.
  • Receptor Modulation : Its interaction with neurotransmitter receptors could explain its potential effects on mood disorders.
  • Oxidative Stress Reduction : Some studies suggest that similar compounds can act as antioxidants, mitigating oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzotriazole derivatives, including the compound . The study found that these derivatives exhibited varying degrees of cytotoxicity against cancer cells while maintaining low toxicity toward normal cells. The researchers concluded that the structural features significantly influenced the biological activity .

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